2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid
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Overview
Description
2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a thiophene ring substituted with a carboxaldehyde group at the 2-position and a phenyl group with a hydroxymethyl substituent at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- can be achieved through various synthetic routes. One common method involves the reaction of 2-thiophenecarboxaldehyde with 4-(hydroxymethyl)benzaldehyde under appropriate conditions. This reaction typically requires the use of a catalyst and may be carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 2-Thiophenecarboxylic acid,5-[4-(carboxy)phenyl]-
Reduction: 2-Thiophenemethanol,5-[4-(hydroxymethyl)phenyl]-
Substitution: 2-Bromo-5-[4-(hydroxymethyl)phenyl]thiophene
Scientific Research Applications
2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxaldehyde: Lacks the phenyl and hydroxymethyl substituents.
5-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of the phenyl and hydroxymethyl substituents.
2-Thiazolecarboxaldehyde: Contains a nitrogen atom in the ring instead of sulfur.
Uniqueness
2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- is unique due to the presence of both the thiophene ring and the phenyl group with a hydroxymethyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
776312-23-3 |
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Molecular Formula |
C12H10O3S |
Molecular Weight |
234.27 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H10O3S/c13-7-8-2-1-3-9(6-8)11-10(12(14)15)4-5-16-11/h1-6,13H,7H2,(H,14,15) |
InChI Key |
GTGHWLDTWBPTSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CS2)C(=O)O)CO |
Origin of Product |
United States |
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